2-Methylbenzo[g]quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family, characterized by a fused benzene and quinazoline ring structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Quinazolinones are known for their diverse applications, particularly in drug development due to their ability to interact with various biological targets.
2-Methylbenzo[g]quinazolin-4(3H)-one is typically synthesized from anthranilic acid and various aromatic aldehydes through cyclization reactions. It falls under the classification of heterocyclic compounds, specifically within the category of quinazolinones, which are recognized for their nitrogen-containing ring structures. The compound's systematic name reflects its structural features, where "2-methyl" indicates a methyl group at the second position of the quinazoline ring, and "benzo[g]" denotes the presence of a benzene ring fused to the quinazoline framework.
The synthesis of 2-Methylbenzo[g]quinazolin-4(3H)-one can be achieved through several methods:
The molecular structure of 2-Methylbenzo[g]quinazolin-4(3H)-one consists of a quinazoline core fused with a benzene ring. Its chemical formula is , with a molecular weight of approximately 188.19 g/mol. The key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm its structure, with characteristic peaks corresponding to the functional groups present in the molecule.
2-Methylbenzo[g]quinazolin-4(3H)-one can participate in various chemical reactions due to its reactive sites:
The mechanism of action for 2-Methylbenzo[g]quinazolin-4(3H)-one primarily relates to its interaction with biological targets:
The exact molecular pathways through which these effects are mediated often involve receptor interactions or modulation of enzymatic activities.
The physical properties of 2-Methylbenzo[g]quinazolin-4(3H)-one include:
Chemical properties include:
The applications of 2-Methylbenzo[g]quinazolin-4(3H)-one span several fields:
Quinazolin-4(3H)-ones represent a privileged scaffold in heterocyclic chemistry, characterized by a bicyclic structure featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety. This core exhibits keto-enol tautomerism, with the 4(3H)-quinazolinone form dominating in biological contexts. The scaffold’s versatility stems from multiple modifiable sites (positions 2, 3, 5-8), enabling tailored interactions with diverse biological targets. Within this class, 2-Methylbenzo[g]quinazolin-4(3H)-one emerges as a structurally elaborated derivative, where benzannulation at positions 7 and 8 enhances planarity and influences electronic properties, thereby expanding its pharmacochemical potential [3] [4].
This compound belongs to the benzo[g]quinazolinone subclass, defined by an angular fusion of an additional benzene ring across positions 7 and 8 of the parent quinazolin-4(3H)-one. Its systematic IUPAC name is 2-Methyl-3,9-dihydrobenzo[g]quinazolin-4(1H)-one, reflecting the methyl substituent at position 2 and the fully unsaturated tetracyclic system. Key chemical features include:
Table 1: Core Structural Features vs. Parent Quinazolinone
Property | Quinazolin-4(3H)-one | 2-Methylbenzo[g]quinazolin-4(3H)-one |
---|---|---|
Ring System | Bicyclic | Linearly Tricyclic |
Tautomeric Preference | Lactam (4-keto) | Lactam (4-keto) |
Modifiable Positions | 2, 3, 5, 6, 7, 8 | 2, 3, 5, 6, 9, 10 |
Planarity | Moderate | High |
The quinazolinone lineage traces back to 1869, when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline. Significant milestones include:
The benzo[g]quinazolinone core serves as a multifaceted pharmacophore due to its capacity for:
Table 2: Therapeutic Targets of Quinazolinone Derivatives
Biological Target | Quinazolinone Derivative | Reported Activity |
---|---|---|
Tyrosine Kinases (EGFR) | Gefitinib, Erlotinib | FDA-approved anticancer agents |
Penicillin-Binding Protein 2a | Compound 27 (Quinazolinone) | MRSA growth inhibition (MIC = 0.03 µg/mL) |
Tubulin Polymerization | Compound 107 | Antimitotic activity in tumor cells |
Dihydrofolate Reductase (DHFR) | Trimetrexate | Antifolate agent |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8